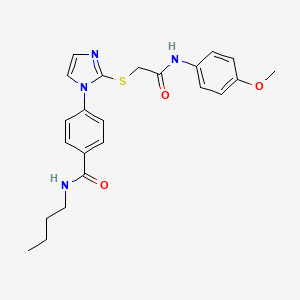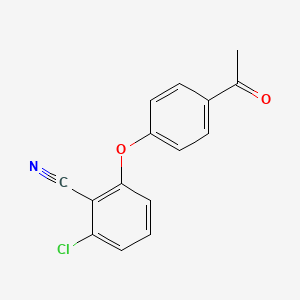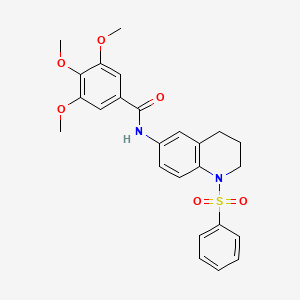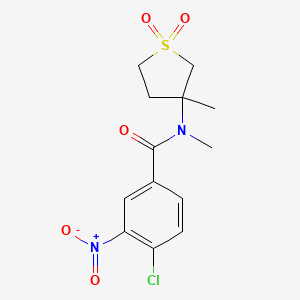![molecular formula C17H13FN4O2S B2930697 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide CAS No. 895790-15-5](/img/structure/B2930697.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several interesting functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, and a furan-2-carboxamide group. Compounds containing these groups are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The thiazolo[3,2-b][1,2,4]triazole system is essentially planar . This planarity can be important for interactions with biological targets. The presence of fluorine atoms can also influence the compound’s properties, as fluorine can form strong interactions with proteins and can influence the compound’s metabolic stability.Chemical Reactions Analysis
Thiazolo[3,2-b][1,2,4]triazoles can undergo a variety of chemical reactions. For example, they can react with various electrophiles at the nitrogen atoms of the triazole ring .Aplicaciones Científicas De Investigación
Microwave-assisted Synthesis and Biological Activities
Researchers have developed methods for synthesizing compounds with structures similar to N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide, employing microwave-assisted techniques. These compounds, including derivatives of penicillanic acid and cephalosporanic acid, have been investigated for their antimicrobial, antilipase, and antiurease activities. Some of these synthesized molecules exhibited good to moderate antimicrobial activities against various microorganisms, with a few showing promising antiurease and antilipase activities (Başoğlu et al., 2013).
Synthesis of Thiazole-5-carboxylates
Another study focused on the synthesis of thiazole-5-carboxylate esters via photolysis, demonstrating a method for creating derivatives with potential applications in various fields. The process highlighted the chemical reactivity and versatility of thiazole-based compounds (Fong et al., 2004).
Antimicrobial Activities of Azole Derivatives
Azole derivatives, starting from furan-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties. The study underscores the potential of thiazole and triazole compounds in developing new antimicrobial agents (Başoğlu et al., 2013).
Electrophilic Substitution Reactions on Benzothiazole Derivatives
Research into the synthesis of benzothiazole derivatives through electrophilic substitution reactions has provided insights into the chemical behavior of these compounds. This work contributes to the broader understanding of furan and thiazole derivatives' reactivity and potential applications (Aleksandrov et al., 2017).
Anti-avian Influenza Virus Activity
A study on heterocyclic compounds based on 3-(4-bromophenyl)azo-5-phenyl-2(3H)-furanone derivatives revealed promising antiviral activity against the H5N1 avian influenza virus. This research highlights the potential for developing new antiviral agents from thiazole and furan derivatives (Flefel et al., 2012).
Direcciones Futuras
Thiazolo[3,2-b][1,2,4]triazoles are a promising class of compounds for the development of new drugs and biologically active agents . Future research could focus on exploring the biological activities of these compounds against a wider range of targets, as well as optimizing their properties for better potency, selectivity, and pharmacokinetic properties .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that the thiazole ring, a key structural feature of this compound, can make specific interactions with different target receptors . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to their pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities .
Propiedades
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2S/c18-13-5-2-1-4-12(13)15-20-17-22(21-15)11(10-25-17)7-8-19-16(23)14-6-3-9-24-14/h1-6,9-10H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYLRMJKPVXSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-([2,3'-bipyridin]-3-ylmethyl)-4-(tert-butyl)benzenesulfonamide](/img/structure/B2930623.png)
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)
![3-[[1-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2930629.png)
![1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2930633.png)
![2-(4-Chlorophenyl)-3-oxo-N-propan-2-yl-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2930635.png)

